N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H16N2O7S and its molecular weight is 344.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential in Anti-inflammatory and Analgesic Activities
Research indicates the synthesis of novel derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, with evaluated potential in anti-inflammatory and analgesic activities. These compounds have shown promise in not causing tissue damage in liver, kidney, colon, and brain compared to controls, highlighting their therapeutic potential without significant side effects (Ş. Küçükgüzel et al., 2013).
Anticancer and Antiproliferative Properties
The synthesis and characterization of mixed-ligand copper(II)-sulfonamide complexes have been studied for their effect on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes show promise in inducing cell death mainly by apoptosis, particularly complex 2 being the most effective, suggesting potential applications in cancer therapy (M. González-Álvarez et al., 2013).
Antibacterial Applications
Research into new N-substituted sulfonamides bearing a benzodioxane moiety has revealed potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains. This suggests the compound's utility in developing new antibiotics or antibacterial agents to combat resistant bacterial infections (M. Abbasi et al., 2016).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated for their effectiveness as antimicrobial and antiproliferative agents. Certain compounds within this series exhibited significant cytotoxic activity against human cell lines and showed potential as high-affinity inhibitors for therapeutic applications (Shimaa M. Abd El-Gilil, 2019).
Antitubercular Potential
A novel compound, N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, has been explored for its potential as an antitubercular agent. Docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis suggest its plausible inhibitory action, indicating its potential use in treating tuberculosis (Nikil Purushotham & B. Poojary, 2018).
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7S/c1-20-10-4-3-9(7-11(10)21-2)23(18,19)14-5-6-15-12(16)8-22-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBFYFXAPFSVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)COC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.